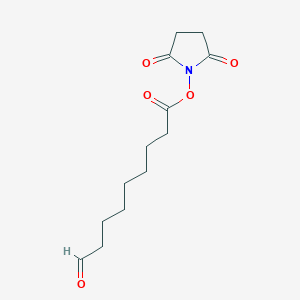![molecular formula C40H27N B13144117 N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine CAS No. 816421-92-8](/img/structure/B13144117.png)
N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique electroluminescent properties, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Méthodes De Préparation
The synthesis of N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine typically involves the coupling of pyrene with diphenylamine derivatives. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired biphenyl structure . Industrial production methods may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a hole-transporting emitter in OLEDs, providing high luminance efficiencies and good hole-injection properties . In biology, it can be used as a fluorescent probe for imaging applications due to its strong fluorescence emission . In industry, it is utilized in the production of organic electronic devices, such as thin-film transistors and photovoltaic cells .
Mécanisme D'action
The mechanism by which N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its electron-donating and hole-transporting properties. The compound’s molecular structure allows for efficient charge transfer, which is crucial for its performance in electronic devices . The pyrene moiety enhances its electron-donating ability, facilitating exciplex formation with electron-transporting materials . This interaction leads to the emission of light in OLEDs and other optoelectronic applications .
Comparaison Avec Des Composés Similaires
N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine can be compared to other similar compounds, such as N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine (NPB) and 4,4′,4′′-trispyrenylphenylamine (TPyPA) . While these compounds share similar structural features, N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine is unique in its ability to provide deep-blue emission and high luminance efficiency . The presence of the pyrene moiety in its structure enhances its electron-donating properties, making it more effective in certain electronic applications .
Propriétés
Numéro CAS |
816421-92-8 |
|---|---|
Formule moléculaire |
C40H27N |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
N,N-diphenyl-4-(4-pyren-1-ylphenyl)aniline |
InChI |
InChI=1S/C40H27N/c1-3-10-34(11-4-1)41(35-12-5-2-6-13-35)36-24-20-29(21-25-36)28-14-16-30(17-15-28)37-26-22-33-19-18-31-8-7-9-32-23-27-38(37)40(33)39(31)32/h1-27H |
Clé InChI |
NXXHTCDMEZLUPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


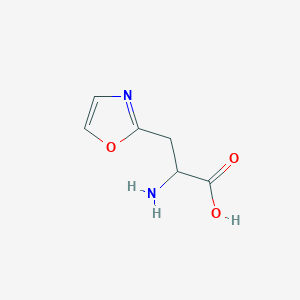
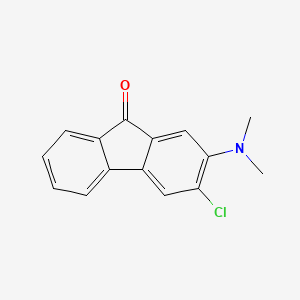
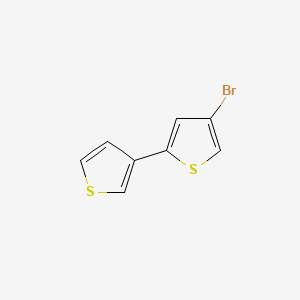
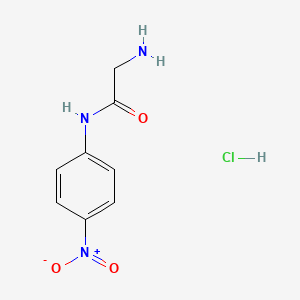
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
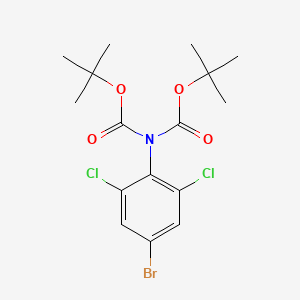


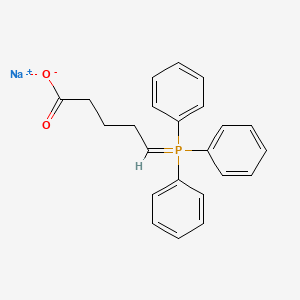
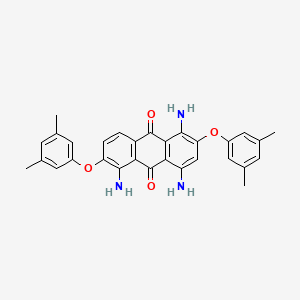
![4,7-Bis(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144087.png)
